![molecular formula C17H22N4O B7633378 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea
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Overview
Description
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea, also known as BPEU, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. BPEU is a white solid that is soluble in organic solvents and has a molecular weight of 327.43 g/mol.
Mechanism of Action
The mechanism of action of 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea is not well understood. However, studies have suggested that 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea may act by inhibiting specific enzymes or proteins in the target organism. For example, 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been found to inhibit the growth of cancer cells by inhibiting the enzyme glycogen synthase kinase-3β (GSK-3β). 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been found to have various biochemical and physiological effects. In cancer cells, 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In diabetic rats, 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been found to decrease blood glucose levels and improve insulin sensitivity. In insects, 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been found to inhibit the activity of acetylcholinesterase, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have potent biological activity. However, 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea is not well understood, which can make it challenging to design experiments and interpret results.
Future Directions
There are several future directions for research on 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea. One area of interest is the development of 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea derivatives with improved solubility and potency. Another area of interest is the identification of the specific enzymes or proteins that 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea targets, which could lead to the development of more targeted therapies. Additionally, more research is needed to understand the mechanism of action of 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea and its potential applications in various fields.
Synthesis Methods
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea is synthesized by reacting 1-benzyl-4-chloropyrazole with 3-(2-methylprop-2-enyl)urea in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions. The resulting product is then purified by column chromatography or recrystallization. The synthesis of 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been optimized to increase the yield and purity of the product.
Scientific Research Applications
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been studied for its potential use in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been found to have anticancer, antidiabetic, and antifungal properties. It has also been studied for its potential as an anti-inflammatory and analgesic agent. In agriculture, 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been found to have herbicidal and insecticidal properties. In material science, 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been studied for its potential use in the synthesis of metal-organic frameworks.
properties
IUPAC Name |
1-[1-(1-benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13(2)9-18-17(22)20-14(3)16-10-19-21(12-16)11-15-7-5-4-6-8-15/h4-8,10,12,14H,1,9,11H2,2-3H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZCCLPBSMHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)NC(=O)NCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea |
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